Tmp269

Catalog No.
S548559
CAS No.
1314890-29-3
M.F
C25H21F3N4O3S
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tmp269

CAS Number

1314890-29-3

Product Name

Tmp269

IUPAC Name

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Molecular Formula

C25H21F3N4O3S

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)

InChI Key

HORXBWNTEDOVKN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TMP269; TMP 269; TMP-269

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

The exact mass of the compound N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is 514.12865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TMP269 is a highly potent, cell-permeable inhibitor of Class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, and HDAC9). Unlike traditional hydroxamic acid-based inhibitors that act as broad-spectrum chelators, TMP269 utilizes a unique trifluoromethyloxadiazole (TFMO) zinc-binding group . This structural innovation allows it to occupy the lower pocket of the Class IIa catalytic site without strongly chelating the zinc ion required by Class I and IIb HDACs. Consequently, TMP269 delivers nanomolar potency against its target isoenzymes (IC50s ranging from 19 nM to 157 nM) while remaining virtually inactive against other HDAC classes. For procurement and assay design, this strict selectivity profile makes TMP269 the definitive chemical probe for isolating Class IIa-specific epigenetic and transcriptional regulatory functions without confounding global chromatin remodeling.

Substituting TMP269 with pan-HDAC inhibitors like SAHA (Vorinostat) or legacy Class IIa inhibitors like MC1568 introduces severe experimental artifacts that compromise laboratory workflows. Pan-HDAC inhibitors utilize a hydroxamic acid moiety that indiscriminately chelates zinc across all HDAC classes, triggering massive off-target hyperacetylation of histone H3K9 and α-tubulin, which rapidly induces cytotoxicity and apoptosis in primary cells [1]. Conversely, while MC1568 is marketed as a Class IIa inhibitor, comparative profiling reveals that it fails to cleanly inhibit Class IIa activity in certain cellular assays and cross-reacts with Class I enzymes, significantly reducing HDAC8 activity at standard working concentrations (1–10 µM) [2]. Procurement of TMP269 eliminates these liabilities; its non-chelating TFMO group ensures clean target engagement, preventing off-target cytotoxicity and enabling high-fidelity isolation of Class IIa-mediated pathways.

Enzymatic Potency and Isoenzyme Selectivity

TMP269 demonstrates exceptional nanomolar potency across all Class IIa isoenzymes, with IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively . In head-to-head live-cell bioluminogenic assays, TMP269 maintained its expected IC50 against Class IIa targets while showing zero measurable inhibition against Class I/IIb targets, a stark contrast to SAHA, which potently inhibited Class I/IIb[1].

Evidence DimensionLive-cell isoenzyme inhibition (Class I/IIb vs Class IIa)
Target Compound DataMatches expected Class IIa IC50; 0% inhibition of Class I/IIb
Comparator Or BaselineSAHA (Vorinostat): Potent Class I/IIb inhibition; weak Class IIa inhibition
Quantified DifferenceAbsolute selectivity for Class IIa over Class I/IIb in live cells
ConditionsK562 live-cell HDAC-Glo Assays

Ensures that observed phenotypic or transcriptional changes are strictly driven by Class IIa inhibition, avoiding confounding data from Class I/IIb suppression.

Elimination of Off-Target Histone and Tubulin Hyperacetylation

Traditional pan-HDAC inhibitors like Trichostatin A (TSA) and SAHA induce widespread chromatin and cytoskeletal modifications, ruining assay specificity. In contrast, profiling in multiple cell lines confirms that TMP269 does not hyperacetylate histone H3K9 or α-tubulin . Even at elevated concentrations, TMP269 maintains baseline acetylation levels for these markers, proving it lacks the Class I (H3K9) and Class IIb (α-tubulin) inhibitory activity that plagues older compounds[1].

Evidence DimensionIntracellular acetylation markers (H3K9 and α-tubulin)
Target Compound DataNo change in H3K9 or α-tubulin acetylation
Comparator Or BaselineTSA / SAHA: Massive hyperacetylation of H3K9 and α-tubulin
Quantified DifferenceComplete absence of Class I/IIb biomarker induction
ConditionsMultiple myeloma and T-cell lines

Allows researchers to definitively decouple Class IIa regulatory mechanisms from global epigenetic silencing and cytoskeletal disruption.

Assay Reproducibility: Elimination of HDAC8 Cross-Reactivity

Procurement of legacy inhibitors often leads to irreproducible results due to batch or assay-specific cross-reactivity. While MC1568 is frequently used as a Class IIa baseline, comparative studies reveal it fails to cleanly inhibit Class IIa activity in standard workflows and significantly suppresses HDAC8 (a Class I enzyme) at 1 to 10 µM. In contrast, TMP269 provides strict Class IIa selectivity without affecting Class I enzymes, guaranteeing higher assay reproducibility and cleaner data interpretation [1].

Evidence DimensionHDAC8 (Class I) cross-reactivity
Target Compound DataNo inhibition of HDAC8
Comparator Or BaselineMC1568: Significant reduction of HDAC8 activity at 1-10 µM
Quantified DifferenceElimination of Class I cross-reactivity
ConditionsIn vitro HDAC enzyme activity profiling

Procuring TMP269 over MC1568 prevents accidental Class I (HDAC8) inhibition, which can severely compromise the validity of Class IIa-specific functional assays.

Broad Working Concentration Window and Workflow Compatibility in Primary Cells

For live-cell laboratory workflows, maintaining cell viability is critical for reproducible data. Because it avoids indiscriminate zinc chelation, TMP269 exhibits exceptionally low cellular toxicity. In primary human CD4+ T cells, TMP269 showed no impact on mitochondrial activity or cell viability at concentrations up to 10 µM . The established IC50 for general cell toxicity is 20–40 µM, providing a massive therapeutic window above its standard working concentration (~100 nM), ensuring high reproducibility in long-term assays without formulation-induced apoptosis [1].

Evidence DimensionPrimary cell viability (CD4+ T cells / ECs)
Target Compound DataNo toxicity at 10 µM; Toxicity IC50 = 20-40 µM
Comparator Or BaselinePan-HDAC inhibitors: High cytotoxicity at sub-micromolar concentrations
Quantified Difference>100-fold therapeutic window between target inhibition and cytotoxicity
ConditionsHuman CD4+ T cells and Endothelial Cells (ECs)

Enables long-term or high-dose cellular assays without the confounding effects of inhibitor-induced apoptosis or mitochondrial dysfunction.

Endogenous Substrate Identification for Class IIa HDACs

Because TMP269 strictly avoids Class I/IIb inhibition and does not alter global H3K9 acetylation, it is the optimal chemical probe for isolating and mapping the specific endogenous substrates and downstream transcriptional targets of HDAC4, 5, 7, and 9 in live cells.

Immunomodulation and T-Cell Differentiation Assays

TMP269's lack of cytotoxicity in primary human CD4+ T cells at concentrations up to 10 µM makes it uniquely suited for long-term immune cell expansion and differentiation studies, where traditional pan-HDAC inhibitors would rapidly induce apoptosis [1].

In Vivo Models of Acute Tissue Injury

With its validated cell permeability and favorable toxicity profile, TMP269 is highly effective for in vivo systemic administration (e.g., intravenous injection) to study the role of Class IIa HDACs in acute lung injury (ALI) or acute kidney injury (AKI) without the systemic toxicity associated with broad-spectrum zinc chelators[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

514.12864620 Da

Monoisotopic Mass

514.12864620 Da

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TMP269

Dates

Last modified: 08-15-2023
1. Lobera M, et al. Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. (2013) Nat Chem Biol. 9(5):319-25.

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